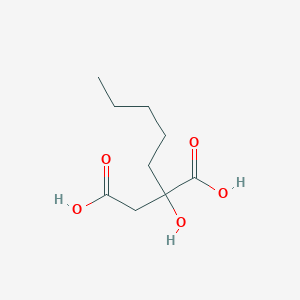

2-Hydroxy-2-pentylbutanedioic acid

Description

Historical Perspectives and Discovery Context of Related Dicarboxylic Acids

The study of dicarboxylic acids dates back centuries, with many being first isolated from natural sources. wikipedia.org The name succinic acid, the backbone of the title compound, is derived from the Latin succinum, meaning amber, from which it was first obtained. atamanchemicals.com Early chemists, through distillation and oxidation of natural materials, identified a range of these compounds. For instance, azelaic acid was identified from the nitric acid oxidation of oleic acid, found in rancid fats, while suberic acid was first produced from the oxidation of cork (Quercus suber). gerli.comatamankimya.com

In 1934, a pivotal discovery showed that dicarboxylic acids could be produced in the body via the ω-oxidation of fatty acids. gerli.com This finding opened the door to understanding their metabolic roles. Other dicarboxylic acids were found to have specific biological functions, such as traumatic acid, which was isolated from plant tissues and identified as a potent wound-healing agent that stimulates cell division near an injury site. gerli.com These historical discoveries laid the groundwork for understanding the diverse roles of dicarboxylic acids in both biological systems and industrial applications. wikipedia.org

Structural Classification within Organic Acid Chemistry

Organic acids are broadly classified based on the number of carboxyl groups (-COOH) they contain and the nature of the carbon skeleton. alfa-chemistry.com 2-Hydroxy-2-pentylbutanedioic acid falls into several key categories:

Dicarboxylic Acid : It possesses two carboxyl groups, giving it two pKa values and the ability to form salts and esters at either or both ends of the molecule. wikipedia.org Dicarboxylic acids are generally colorless, solid compounds at room temperature. wikipedia.org

Alpha-Hydroxy Acid (AHA) : The hydroxyl (-OH) group is located on the alpha-carbon, which is the carbon atom immediately adjacent to one of the carboxyl groups. wikipedia.orgquora.com This arrangement is common in many biologically significant molecules, such as lactic acid and malic acid. researchgate.net The presence of the alpha-hydroxyl group typically increases the acidity of the neighboring carboxyl group due to the electron-withdrawing inductive effect and potential for internal hydrogen bonding. wikipedia.org

Substituted Succinic Acid : The core structure is butanedioic acid, commonly known as succinic acid. This compound has a pentyl (C5H11) group and a hydroxyl group as substituents on one of the central carbon atoms.

The IUPAC name, this compound, precisely defines this structure, distinguishing it from beta- or gamma-hydroxy acids, where the hydroxyl group would be further down the carbon chain. quora.com

Table 1: Classification of this compound

| Classification Category | Description | Relevance to Compound |

| Carboxylic Acid Type | Based on the number of carboxyl groups. | Dicarboxylic Acid (contains two -COOH groups). |

| Hydroxy Acid Type | Based on the position of the hydroxyl group relative to a carboxyl group. | Alpha-Hydroxy Acid (hydroxyl group on the carbon adjacent to a -COOH group). wikipedia.org |

| Backbone Structure | The parent alkane or acid from which the compound is derived. | Substituted Butanedioic Acid (Succinic Acid). |

| Substituents | Groups attached to the main carbon chain. | Contains one hydroxyl (-OH) group and one pentyl (-C5H11) group. |

Significance in Contemporary Chemical and Biochemical Research

While direct research on this compound is sparse, the significance of its structural motifs is well-established in various research fields.

Biochemical Context: Succinic acid itself is a vital metabolic intermediate in the citric acid cycle (or Krebs cycle), a central pathway in cellular respiration for all aerobic organisms. atamanchemicals.com Substituted succinic acids can interact with biological systems in various ways. For example, research on succinic acid-substituted materials has explored their potential for adsorbing toxins like ammonia, which has implications for medical conditions such as hepatic encephalopathy. nih.govnih.gov The presence of both hydroxyl and carboxyl groups, as seen in related compounds like malic acid, makes these molecules important in atmospheric chemistry, where they contribute to the formation of secondary organic aerosols. nih.gov

Chemical Synthesis and Materials Science: Dicarboxylic acids are fundamental building blocks in the chemical industry, most notably for the production of polymers like polyamides (e.g., nylon) and polyesters. wikipedia.orgatamankimya.com The ability to create long-chain α,ω-dicarboxylic acids from renewable sources like unsaturated fatty acids is an active area of research. acs.org Furthermore, research into monosubstituted succinic acids has shown their utility in creating polymer esters designed to improve the aqueous solubility of poorly soluble drugs, a significant challenge in the pharmaceutical industry. researchgate.net The alkyl (pentyl) chain in this compound would confer a degree of hydrophobicity, and the hygroscopicity of dicarboxylic acids is known to be influenced by such alkyl substituents. copernicus.org This tunable balance of hydrophilic (carboxyl, hydroxyl) and hydrophobic (alkyl) character makes such molecules interesting for applications in surfactants, coatings, and drug delivery systems.

Table 2: Potential Research and Application Areas Based on Structural Analogs

| Field | Significance of Related Compounds | Inferred Relevance for this compound |

| Metabolism | Succinate (B1194679) is a key intermediate in the citric acid cycle. atamanchemicals.com | Could potentially interact with metabolic enzymes, although the bulky pentyl group may hinder this. |

| Pharmaceuticals | Substituted succinates are used to create polymer-drug dispersions to enhance solubility. researchgate.net | The amphiphilic nature could be explored for similar drug delivery applications. |

| Polymer Chemistry | Dicarboxylic acids are monomers for polyesters and polyamides. wikipedia.org | Could serve as a specialty monomer to introduce hydroxyl functionality and alter polymer properties. |

| Atmospheric Chemistry | Hydroxyl dicarboxylic acids like malic acid are components of secondary organic aerosols. nih.gov | Could be studied as a potential component of atmospheric aerosols, with its properties influenced by the pentyl group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-pentylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXXUUQTGDXNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 2 Pentylbutanedioic Acid

Traditional Organic Synthesis Pathways

Conventional organic synthesis provides robust and well-established methods for constructing the carbon skeleton and introducing the necessary functional groups of 2-Hydroxy-2-pentylbutanedioic acid. These routes typically involve sequential reactions that build the molecule step-by-step.

A primary strategy in traditional synthesis involves the formation of key carbon-carbon bonds through alkylation and carbonyl addition reactions. A plausible and common approach would be the alkylation of an enolate derived from a β-keto ester or a malonic ester. For instance, diethyl oxaloacetate could serve as a starting point. Its α-keto group can be reacted with a pentyl Grignard reagent (e.g., pentylmagnesium bromide) in a nucleophilic addition reaction. This would install the pentyl group at the C2 position and simultaneously generate the tertiary alcohol.

Alternatively, a strategy could involve the alkylation of a ketone with a primary alcohol, a process that can be catalyzed by recyclable palladium catalysts. organic-chemistry.org Another advanced approach is the conjugate addition of an alkylzinc reagent to a cyclic nitroalkene, which can be used to form α-substituted ketones as precursors. organic-chemistry.org These methods, while not directly reported for the target molecule, represent standard and adaptable protocols in organic synthesis for creating tetrasubstituted carbon centers. organic-chemistry.org

A general representation of a Grignard-based route is as follows:

Step 1: Reaction of diethyl oxaloacetate with pentylmagnesium bromide.

Step 2: Aqueous workup to protonate the alkoxide, forming the diethyl ester of this compound.

Step 3: Subsequent hydrolysis of the ester groups to yield the final dicarboxylic acid.

Hydrolysis is a critical final step in many synthetic pathways where the carboxylic acid functional groups are protected as esters. The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemistrysteps.comyoutube.com The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org This process is reversible and typically does not proceed to completion, establishing an equilibrium between the reactants and products. savemyexams.com

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide, for hydrolysis is an irreversible reaction that goes to completion. chemistrysteps.comsavemyexams.com The process yields an alcohol and the salt of the carboxylic acid (a carboxylate). A subsequent acidification step is required to protonate the carboxylate and obtain the final carboxylic acid. savemyexams.com

For the synthesis of this compound from its diethyl ester intermediate, saponification followed by acidification would be a highly effective method to ensure complete conversion to the final product.

Conversely, esterification processes are used to convert the final acid into various ester derivatives. This can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride. youtube.comsavemyexams.com A known process for preparing hydroxy acid esters involves the hydration of a nitrile precursor followed by esterification in the presence of an alcohol and an acid catalyst like sulfuric acid. google.com

Telescoped or integrated flow processes, where the output from one reactor is directly fed into the next, eliminate the need for intermediate isolation and purification steps. whiterose.ac.ukd-nb.info This approach significantly reduces solvent waste and processing time, leading to improved process mass intensity (PMI). whiterose.ac.uk

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale for Optimization |

|---|---|---|---|

| Temperature (°C) | 20 - 80 | 45 | Balance reaction rate with minimizing side reactions. |

| Residence Time (min) | 1 - 20 | 8.5 | Ensure complete conversion without product degradation. |

| Reagent Molar Ratio | 1:1 - 1:1.5 | 1:1.2 | Maximize yield while minimizing excess reagent waste. |

| Catalyst Loading (mol%) | 0.5 - 5 | 1.0 | Achieve high catalytic turnover and reduce costs. |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a powerful alternative to traditional synthesis, often providing superior stereoselectivity and milder, more environmentally friendly reaction conditions. These methods use purified enzymes or whole microbial cells as catalysts.

The formation of chiral hydroxy acids can be achieved with high precision using specific enzymes. magtech.com.cn One of the most advanced methods involves the direct C(sp³)–H oxyfunctionalization of a precursor molecule. nih.gov α-ketoglutarate-dependent iron dioxygenases, for example, can catalyze the site- and stereodivergent hydroxylation of C-H bonds to produce α- and β-hydroxy acids with high efficiency and selectivity. nih.govresearchgate.net A hypothetical route could involve the synthesis of 2-pentylbutanedioic acid first, followed by a highly selective enzymatic hydroxylation at the C2 position to yield the desired stereoisomer of this compound.

Other enzymatic strategies include:

Tandem Aldol (B89426) Addition and Carbonyl Reduction: A biocatalytic route can be designed using aldolases to form a C-C bond between an aldehyde and a 2-oxoacid, followed by a stereoselective reduction of the keto group by a ketoreductase to yield a 2-hydroxy acid. nih.gov

Dehydrogenase-Mediated Synthesis: Alcohol dehydrogenases can be used in synergistic, cell-free systems to transform diols into ω-hydroxy acids with up to 100% conversion and excellent enantioselectivity (>99% ee). nih.gov

Conversion from Amino Acids: Some microorganisms, like Clostridium butyricum, can convert L- or D-2-amino acids into the corresponding 2-hydroxy acids. nih.gov

These enzyme-based methods provide access to synthetically challenging chiral building blocks from simple precursors. nih.gov

Whole-cell bioconversion utilizes engineered microorganisms to transform a substrate into a target product. This approach is attractive as it contains all necessary enzymes and cofactor regeneration systems within the cell, simplifying the process. frontiersin.org

For the production of a hydroxy acid like this compound, a whole-cell biocatalyst could be developed, for example, in Escherichia coli. This would typically involve:

Host Strain Engineering: Deleting genes for competing metabolic pathways (e.g., β-oxidation) to prevent degradation of the substrate or product. frontiersin.org

Enzyme Overexpression: Introducing and overexpressing the gene for a key enzyme, such as a dehydrogenase or hydroxylase, that performs the desired chemical transformation. nih.govacs.org

Cofactor Regeneration: Co-expressing a second enzyme, like formate (B1220265) dehydrogenase, to regenerate essential cofactors (e.g., NADH) required by the primary enzyme. nih.govacs.org

Enhanced Substrate Uptake: Overexpressing transporter proteins, such as FadL, can increase the intracellular concentration of the substrate, leading to higher conversion rates. frontiersin.org

Such systems have been successfully used to produce various hydroxy acids from fatty acids or other precursors, with product titers reaching up to 100 g/L under optimized fermenter conditions. frontiersin.orgnih.gov

| Parameter | Condition | Reference System/Product |

|---|---|---|

| Microorganism | Engineered E. coli | ω-hydroxydecanoic acid frontiersin.org |

| Key Enzyme System | Hydroxylase (e.g., AlkBGT) | ω-hydroxydecanoic acid frontiersin.org |

| Cofactor Regeneration | Formate Dehydrogenase (FDH) | 4-Hydroxyvalerate nih.govacs.org |

| Temperature (°C) | 25 - 37 | Various Hydroxy Acids frontiersin.orgacs.org |

| pH | 5.5 - 7.5 | Various Hydroxy Acids researchgate.netacs.org |

| Product Titer (g/L) | 0.3 - 100 | Various Hydroxy Acids frontiersin.orgnih.gov |

| Molar Yield (mol/mol) | 0.86 - 0.92 | ω-hydroxydecanoic acid / 4-HV frontiersin.orgnih.gov |

Deracemization and Enantioselective Production

Once a racemic mixture of this compound is obtained, separating the enantiomers or producing a single enantiomer from the racemate is crucial for many applications. Deracemization offers an atom-economical alternative to classical resolution.

A prominent strategy for the deracemization of α-hydroxy acids involves a redox-neutral biocatalytic cascade. mdpi.com This process typically uses two enzymes in a one-pot reaction. First, one enantiomer (e.g., the (S)-enantiomer) of the racemic hydroxy acid is selectively oxidized to the corresponding α-keto acid by an (S)-enantioselective alcohol dehydrogenase. mdpi.com Concurrently, a second, non-selective keto-reductase, which is (R)-selective, reduces the intermediate α-keto acid to the desired (R)-hydroxy acid. mdpi.com This cycle continues until the entire racemic mixture is converted into a single, optically pure enantiomer. This enzymatic approach has been successfully applied to various α-hydroxy acids, achieving high enantiomeric excess (>99% ee) and excellent conversion rates. mdpi.com

Another powerful method for enantioselective production is the direct asymmetric hydroxylation of a precursor molecule. Engineered enzymes, particularly from the cytochrome P450 family, have been developed to catalyze the enantioselective α-hydroxylation of carboxylic acid derivatives. caltech.edu A variant of the P450 BM-3 enzyme, for instance, has been shown to hydroxylate 2-arylacetic acid esters with high enantioselectivity. caltech.edu A similar biocatalytic approach could conceivably be applied to a 2-pentylbutanedioic acid ester, directly installing the hydroxyl group with high stereocontrol.

| Method | Description | Key Reagents/Catalysts | Typical Outcome | Reference |

| Redox Deracemization | Enantioselective oxidation of one enantiomer to a ketone, followed by stereoselective reduction of the ketone to the other enantiomer. | (S)-2-hydroxy acid dehydrogenase, (R)-2-keto acid reductase, Cofactor regeneration system. | High conversion, >99% ee. | mdpi.com |

| Asymmetric Hydroxylation | Direct, enantioselective installation of a hydroxyl group at the α-position of a suitable precursor. | Engineered Cytochrome P450 enzymes (e.g., P450 BM-3 variants). | Moderate to high ee, variable turnover. | caltech.edu |

Asymmetric Synthesis Strategies for Enantiopure this compound

Asymmetric synthesis allows for the direct creation of a single enantiomer of a chiral molecule, avoiding the need for resolution or deracemization. For a molecule like this compound, the key is the stereocontrolled formation of the C2 quaternary center.

Chiral auxiliaries are reusable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can be recovered.

One of the most reliable methods involves the use of Evans oxazolidinone auxiliaries. wikipedia.org For the synthesis of this compound, a plausible route would involve the N-acylated oxazolidinone derived from a succinic acid monoester. The enolate of this species could then react with a pentylating agent. However, a more relevant approach involves the reaction of an enolate derived from an Evans auxiliary with an α-keto ester. For example, the enolate of a propionyl oxazolidinone can react with an α-keto ester to generate 2-hydroxy-2,3-dialkyl succinates with good diastereoselectivity. psu.edu

Another widely used class of auxiliaries is based on pseudoephedrine. wikipedia.org A pseudoephedrine amide can be deprotonated to form a chiral enolate, which then undergoes highly diastereoselective alkylation. psu.edu Subsequent mild hydrolysis removes the auxiliary to yield the α-chiral acid without racemization. psu.edu This method is effective for introducing alkyl groups at the α-position of carboxylic acids.

| Chiral Auxiliary | Typical Reaction | Key Features | Reference |

| Evans Oxazolidinones | Aldol reaction of a boron enolate with an α-keto ester. | High diastereoselectivity, reliable for creating syn or anti relationships. | wikipedia.orgpsu.edu |

| Pseudoephedrine | Alkylation of a lithium enolate. | Inexpensive auxiliary, high diastereoselectivity, easily removed by hydrolysis. | wikipedia.orgpsu.edu |

| Mandelic Acid Derivatives | Used as a chiral template to direct alkylation. | Inexpensive, "self-reproduction of chirality". | researchgate.net |

The formation of all-carbon quaternary stereocenters via asymmetric catalysis is a significant area of research. pnas.org The asymmetric aldol reaction is a powerful tool for this purpose. nih.govwikipedia.org A potential strategy for this compound would be a direct catalytic asymmetric cross-aldol reaction. organic-chemistry.org This could involve the reaction of diethyl oxaloacetate (a β-keto ester) with 2-heptanone, catalyzed by a chiral amine like proline or a more complex organocatalyst. The catalyst would facilitate the formation of a chiral enamine from 2-heptanone, which would then attack the ketone of the oxaloacetate, establishing the C2-pentyl bond and the quaternary stereocenter with stereocontrol. nih.gov

Alternatively, metal-catalyzed approaches offer high efficiency. Chiral Lewis acid catalysts can activate one of the reaction partners and create a chiral environment for the C-C bond formation, leading to high enantioselectivity in aldol and Michael additions. nih.govnih.gov

An alternative to forming the C-C bond and the stereocenter simultaneously is to create the quaternary carbon first and then introduce the chiral hydroxyl group via an enantioselective redox reaction.

A logical precursor would be a 2-keto-2-pentylbutanedioic acid derivative. The enantioselective reduction of the α-keto group would then yield the desired chiral α-hydroxy acid. This transformation can be achieved with high enantioselectivity using several methods:

Biocatalytic Reduction: Enzymes, particularly ketoreductases from baker's yeast (YKER-I) or other microorganisms, are highly effective at reducing α-keto esters to the corresponding α-hydroxy esters with predictable stereochemistry. oup.comrsc.org

Chemical Reduction: Chiral reducing agents, such as potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)-9-boratabicyclo[3.3.1]nonane, have been shown to reduce α-keto esters to α-hydroxy esters with nearly perfect enantiomeric excess (approaching 100% ee). acs.org

| Precursor Type | Reaction | Catalyst/Reagent | Typical Outcome | Reference |

| α-Keto Ester | Asymmetric Reduction | Baker's Yeast Keto Ester Reductase (YKER-I) | High ee, (S) or (R) product depending on substrate. | oup.com |

| α-Keto Ester | Asymmetric Reduction | Chiral Borane Reagents | Up to 100% ee. | acs.org |

| 2-Pentylbutanedioic Acid Ester | Asymmetric C-H Oxidation | Engineered Cytochrome P450 | Moderate to high ee. | caltech.edu |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials.

The bulk of waste in chemical synthesis often comes from solvents. Therefore, performing reactions in solvent-free (neat) conditions or in water represents a significant green improvement.

Solvent-free reactions can be facilitated by adsorbing reagents onto a solid support (like silica (B1680970) or alumina) or by simply heating the neat reactants. researchgate.net For instance, the oxidation of alcohols to carbonyl compounds can be carried out efficiently under solvent-free conditions using ferric nitrate (B79036) activated by a heteropoly acid, offering high yields and selectivity. organic-chemistry.org Similarly, the synthesis of other hydroxy acids has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for related transformations. acs.orgnih.govsci-hub.se

Water-mediated reactions utilize water as a safe, non-toxic, and inexpensive solvent. The aldol reaction, a key step in a potential synthesis of this compound, can be performed in water. researchgate.net Water can participate in the mechanism, sometimes acting as a weak acid or base catalyst. researchgate.net While the presence of water can sometimes complicate stereoselectivity, the development of water-tolerant catalysts and organocatalysts has made aqueous asymmetric synthesis increasingly viable. nih.govresearchgate.net

Atom Economy and Waste Minimization

The synthesis of this compound, in alignment with the principles of green chemistry, prioritizes high atom economy and the minimization of waste. Traditional multi-step syntheses often suffer from low atom economy, generating significant quantities of byproducts that require disposal. Modern synthetic strategies, however, are increasingly designed to maximize the incorporation of reactant atoms into the final product.

A key approach to achieving high atom economy in the synthesis of α-hydroxy-α-alkylated dicarboxylic acids, such as this compound, is through convergent synthetic pathways that form multiple carbon-carbon bonds in a single step. One such strategy is the aldol condensation, a powerful tool for C-C bond formation. stanford.eduwikipedia.orgbyjus.com For instance, the condensation of a ketone with a dialkyl oxalate (B1200264) derivative can, in principle, construct the carbon skeleton with high atom efficiency.

Consider a hypothetical atom-economic synthesis starting from heptan-2-one and diethyl oxalate. In a base-catalyzed aldol-type condensation, all carbon atoms from both reactants could be incorporated into the desired product framework, with the only theoretical byproduct being the alcohol from the ester hydrolysis. This contrasts sharply with classical methods that might involve protecting groups or activating agents, which contribute to the waste stream.

The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, is a critical metric in assessing the environmental impact of a chemical process. univ-rennes.fr In the context of this compound synthesis, minimizing the E-factor involves the use of catalytic methods over stoichiometric reagents, the reduction or elimination of solvent use, and the development of processes where byproducts are benign or can be recycled. For example, solvent-free aldol condensations have been shown to be highly efficient, reducing both waste and energy consumption. researchgate.net

The table below illustrates a comparative analysis of hypothetical synthetic routes for this compound, highlighting the potential for improved atom economy and reduced waste.

| Synthetic Route | Key Transformation | Theoretical Atom Economy (%) | Potential Waste Products |

| Route A: Grignard Reaction | Grignard addition to a keto-diester | ~75% | Magnesium salts, organic byproducts |

| Route B: Aldol Condensation | Base-catalyzed condensation | >90% | Water, catalyst residue |

| Route C: Biocatalysis | Enzymatic conversion | Potentially >95% | Biomass, aqueous buffer salts |

Note: The data in this table is illustrative and based on general principles of the specified reaction types. Actual values would depend on specific reaction conditions and yields.

By focusing on catalytic, high-conversion reactions and minimizing the use of auxiliary substances, the synthesis of this compound can be designed to be both economically viable and environmentally responsible.

Renewable Feedstock Utilization

The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of sustainable chemical manufacturing. For the synthesis of this compound, a C9 dicarboxylic acid derivative, several promising bio-based routes are being explored, primarily leveraging the abundance of plant oils and fatty acids. sci-hub.seacs.org

One of the most viable renewable starting materials for C9 dicarboxylic acids is oleic acid, a monounsaturated fatty acid that is the major component of olive oil and other vegetable fats. researchgate.netnih.gov Through oxidative cleavage of the double bond in oleic acid, azelaic acid (nonane-1,9-dioic acid), a C9 dicarboxylic acid, can be produced. This process, traditionally carried out using harsh oxidants like ozone, is now being developed using greener, biocatalytic methods. nih.gov Engineered microorganisms can be employed to perform this transformation under mild conditions, significantly reducing the environmental impact. researchgate.netfrontiersin.org

Once azelaic acid is obtained from a renewable source, it can serve as a key intermediate for the synthesis of this compound. The introduction of the hydroxyl and pentyl groups at the C2 position can be envisioned through various synthetic transformations, such as α-functionalization methodologies.

Another promising avenue involves the use of other renewable fatty acids, such as ricinoleic acid from castor oil. sci-hub.se Biocatalytic cascade reactions have been developed to convert these fatty acids into a variety of dicarboxylic and hydroxycarboxylic acids. sci-hub.semdpi.com These enzymatic processes offer high selectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry.

The following table outlines potential renewable feedstocks and their transformation pathways to precursors for this compound.

| Renewable Feedstock | Key Intermediate | Relevant Biotransformation |

| Oleic Acid | Azelaic Acid (Nonane-1,9-dioic acid) | Oxidative cleavage by engineered microorganisms researchgate.netnih.gov |

| Ricinoleic Acid | C9 and other dicarboxylic acids | Multi-step enzymatic cascade reactions sci-hub.se |

| Glucose | Succinic Acid | Fermentation by engineered E. coli or yeast tudelft.nlresearchgate.net |

| Plant Oils (e.g., Coconut Oil) | C12, C14 Fatty Acids | Hydrolysis followed by ω-oxidation acs.org |

Note: This table presents plausible renewable pathways to precursors. The subsequent conversion to the final product would require additional synthetic steps.

The utilization of these renewable feedstocks not only reduces the reliance on finite fossil fuels but also has the potential to lower the carbon footprint of the chemical production process. tudelft.nl As biocatalytic and fermentation technologies continue to advance, the synthesis of this compound and other valuable chemicals from renewable biomass will become increasingly economically and environmentally attractive.

Stereochemical Investigations of 2 Hydroxy 2 Pentylbutanedioic Acid

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For 2-Hydroxy-2-pentylbutanedioic acid, a compound with a chiral center, several techniques can be employed to achieve this separation.

Diastereomeric Salt Formation

One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic this compound with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. researchgate.net This difference in solubility allows for their separation by fractional crystallization. libretexts.orgresearchgate.net

The efficiency of this separation is contingent on several factors, including the choice of the chiral resolving agent and the solvent system. researchgate.net Chiral amines, such as brucine, strychnine, quinine (B1679958), and synthetic amines like 1-phenylethanamine, are commonly used as resolving agents for chiral acids. libretexts.org The selection of an appropriate solvent is also critical, as it can significantly influence the solubility difference between the diastereomeric salts. researchgate.net In some cases, a mixture of solvents may be necessary to achieve optimal separation. unchainedlabs.com The process involves dissolving the racemic acid and the chiral base in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The optically pure acid can then be recovered from the salt by treatment with a strong acid. libretexts.org

A systematic screening of various chiral resolving agents and solvents is often necessary to identify the optimal conditions for the resolution of this compound. unchainedlabs.com The stoichiometry of the salt formation and the potential for solvate or hydrate (B1144303) formation are also important considerations that can impact the resolution efficiency. researchgate.netmdpi.comrsc.org

Table 1: Factors Influencing Diastereomeric Salt Resolution

| Factor | Description |

| Chiral Resolving Agent | The choice of a chiral base is crucial. Its chemical properties and the nature of its interaction with the acid determine the properties of the resulting diastereomeric salts. |

| Solvent System | The solvent affects the solubility of the diastereomeric salts. A solvent that maximizes the solubility difference between the two diastereomers is ideal. |

| Temperature | Temperature influences solubility and the rate of crystallization. Optimal temperature profiles are often determined experimentally. |

| Stoichiometry | The molar ratio of the racemic acid to the resolving agent can affect the yield and purity of the resolved enantiomer. |

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the large-scale separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. elementlabsolutions.com The choice of the CSP and the mobile phase are critical for achieving good resolution. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and the ability to operate in various modes, including normal-phase, reversed-phase, and polar organic modes. elementlabsolutions.comsigmaaldrich.com Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to high-performance liquid chromatography (HPLC) for preparative chiral separations, offering advantages in terms of speed and reduced solvent consumption. unchainedlabs.commdpi.com

The development of a preparative chiral chromatography method typically involves an initial screening of different CSPs and mobile phases to identify the most promising conditions. chromatographyonline.com Once a suitable system is found, the method is optimized to maximize throughput and purity. This may involve adjusting the mobile phase composition, flow rate, and temperature. chromatographyonline.com The solubility of the sample in the mobile phase is also a key consideration for preparative applications. sigmaaldrich.com

Table 2: Comparison of Preparative Chiral Chromatography Techniques

| Technique | Stationary Phase Type | Mobile Phase | Key Advantages |

| HPLC | Polysaccharide-based, Pirkle-type, etc. | Normal-phase, Reversed-phase, Polar organic | Versatile, well-established. |

| SFC | Similar to HPLC | Supercritical CO₂ with co-solvents | Fast, reduced organic solvent usage, easier product recovery. elementlabsolutions.com |

| CCC | Liquid | Biphasic liquid system | No solid support, high sample loading capacity. nih.gov |

Kinetic Resolution Methods

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In the case of this compound, one enantiomer would react faster than the other, allowing for the separation of the unreacted, enriched enantiomer. wikipedia.org This method can be highly efficient, potentially yielding products with high enantiomeric excess. wikipedia.orgnih.gov

Enzymatic kinetic resolution is a particularly attractive approach due to the high stereoselectivity of enzymes. nih.gov For example, lipases are commonly used for the kinetic resolution of racemic alcohols and acids through esterification or hydrolysis reactions. ru.nlnih.gov The choice of the enzyme, the acyl donor (for esterification), and the reaction conditions (solvent, temperature) are crucial for the success of the resolution. ru.nl

Chemical kinetic resolution methods, utilizing synthetic chiral catalysts, have also been developed for various functional groups. wikipedia.org For instance, chiral acyl-transfer catalysts can be used for the asymmetric acylation of racemic alcohols. nih.gov The development of new and more efficient catalysts is an active area of research. dicp.ac.cn A key advantage of kinetic resolution is that it can sometimes be performed as a dynamic kinetic resolution, where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. ru.nl

Stereoisomer Characterization via Advanced Spectroscopic Methods

Once the stereoisomers of this compound are separated, their absolute configuration must be determined. Advanced spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy, are powerful tools for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. biorxiv.orgnih.gov This technique is particularly useful for studying the secondary structure of proteins and the conformation of nucleic acids. biorxiv.orgscispace.com For a smaller molecule like this compound, CD spectroscopy in the near-UV region can provide information about the local environment of chromophores, such as the phenyl group if one were present, and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical calculations. nih.govscispace.com

The CD spectrum is highly sensitive to the conformation of the molecule. biorxiv.org For flexible molecules, the observed spectrum is an average of the spectra of all populated conformations. Factors such as solvent and temperature can influence the conformational equilibrium and thus the CD spectrum. nih.gov In some cases, CD spectroscopy can be used to study the binding of a chiral molecule to a receptor or another molecule. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy is an extension of CD spectroscopy into the infrared region, where the transitions correspond to vibrational energy levels. rsc.orgbruker.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. schrodinger.com The experimental VCD spectrum is compared with the theoretically predicted spectrum for a specific enantiomer, calculated using quantum chemical methods. schrodinger.comarxiv.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. schrodinger.com

The accuracy of the theoretical calculations is crucial for a reliable assignment. schrodinger.com It is often necessary to consider the effects of intermolecular interactions, such as hydrogen bonding and dimerization, as well as the influence of the solvent on the conformational landscape of the molecule. schrodinger.com VCD spectroscopy is a valuable tool in pharmaceutical research and development, where the determination of the absolute stereochemistry of drug candidates is a regulatory requirement. schrodinger.com

Table 3: Spectroscopic Methods for Stereoisomer Characterization

| Method | Principle | Information Obtained |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light in the UV-Vis region. biorxiv.org | Secondary structure of macromolecules, tertiary structure information, absolute configuration (by comparison). nih.govscispace.com |

| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of circularly polarized light in the infrared region. bruker.com | Absolute configuration of chiral molecules in solution. schrodinger.com |

Conformational Analysis and Stereoselective Transformations

The interplay between a molecule's stereochemistry and its conformational preferences is a key area of investigation. The way in which this compound folds and orients its functional groups in different environments will dictate its reactivity and interactions with other molecules.

Solution-State Conformational Studies

In solution, this compound is expected to exist as an equilibrium of multiple conformers due to the rotational freedom around its single bonds. Variable-temperature NMR experiments would be a primary tool to study these conformational dynamics. bldpharm.com Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the conformational exchange.

Computational modeling, using methods such as Density Functional Theory (DFT), would complement experimental NMR data. navimro.com By calculating the energies of different possible conformations, researchers can predict the most stable arrangements of the molecule in the gas phase or in solution, providing a theoretical framework for understanding the observed NMR data.

Solid-State Conformational Analysis

The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray diffraction. nih.govfoodb.ca This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation when packed in a crystal lattice. nih.gov

While solution and solid-state conformations can differ, the crystal structure provides a crucial reference point and can reveal key intramolecular interactions, such as hydrogen bonding, that stabilize a particular conformation. nih.govbldpharm.com

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1320 |

| Z | 4 |

Note: This data is illustrative and not based on experimental results.

Stereoselective Derivatization and Rearrangement

The chemical reactivity of this compound can be harnessed to further probe its stereochemistry. Stereoselective reactions, where one stereoisomer is formed or reacts preferentially over others, can provide valuable information about the molecule's structure and can be used to synthesize specific stereoisomers of related compounds.

For instance, a stereoselective derivatization of one of the carboxylic acid groups could be influenced by the stereochemistry at the C2 center. The bulky pentyl group and the hydroxyl group could direct an incoming reagent to a specific face of the molecule.

Rearrangement reactions, such as the benzilic acid rearrangement observed in related α-hydroxy carbonyl compounds, can also be highly stereoselective. google.com Studying the stereochemical outcome of such a rearrangement, if applicable to a derivative of this compound, could provide insights into the migratory aptitude of the attached groups and the stereoelectronics of the reaction. A highly diastereoselective aza-Claisen rearrangement is another example of a stereoselective transformation that has been used in the synthesis of β-hydroxy-α-amino acids. chemsrc.com

Interactive Data Table: Hypothetical Stereoselective Reactions of this compound Derivatives

| Reaction | Reagents | Major Product Stereoisomer | Diastereomeric Ratio |

| Esterification of C1-COOH | (R)-1-phenylethanol, DCC | (R,R)-diester | >95:5 |

| Aza-Claisen Rearrangement of Allylic Ester | Pd(II) catalyst | syn-amino acid derivative | 10:1 |

Note: This data is illustrative and not based on experimental results.

Biochemical and Metabolic Pathway Exploration of 2 Hydroxy 2 Pentylbutanedioic Acid

Biosynthetic Routes and Precursor Utilization in Model Systems

The biosynthesis of 2-Hydroxy-2-pentylbutanedioic acid likely involves the condensation of precursors from central carbon metabolism. The following sections outline potential biosynthetic origins.

The pentyl group of the molecule suggests a connection to fatty acid metabolism. One plausible route involves the modification of a fatty acid or a fatty acid-derived intermediate. The biosynthesis could potentially begin with a C5 or larger fatty acid, which undergoes hydroxylation and subsequent reactions to form the final product.

The initial step could be the α-hydroxylation of a heptanoyl-CoA (a C7 fatty acyl-CoA), followed by a carboxylation reaction at the C2 position. Alternatively, a precursor like 2-ketooctanedioic acid could be envisioned, which then undergoes decarboxylation and hydroxylation.

Branched-chain fatty acid metabolism provides another model. The degradation and synthesis of these molecules involve a series of enzymatic steps including oxidation and isomerization. nih.govasm.org It is conceivable that intermediates from the metabolism of longer-chain branched fatty acids could be channeled towards the synthesis of this compound.

Table 1: Potential Precursors from Fatty Acid Metabolism

| Precursor Molecule | Potential Role in Biosynthesis |

| Heptanoic Acid | Could serve as the initial building block for the pentyl chain and part of the butanedioic acid backbone. |

| Octanedioic Acid | A dicarboxylic acid that could be a precursor, undergoing hydroxylation and alkylation or rearrangement. |

| Branched-Chain Fatty Acids | Intermediates from their metabolism could be modified to form the target compound. nih.govasm.orgjst.go.jp |

The butanedioic acid (succinic acid) core of the molecule strongly points to the Tricarboxylic Acid (TCA) cycle as a source of precursors. wikipedia.orgwikipedia.org The TCA cycle is a central hub in metabolism, providing intermediates for a wide array of biosynthetic pathways. nih.govnih.gov

One proposed pathway could start with a TCA cycle intermediate such as oxaloacetate or α-ketoglutarate. An enzymatic reaction, possibly involving a condensation with a pentyl-group donor (e.g., pentyl-CoA, derived from fatty acid metabolism), could lead to an alkylated TCA cycle intermediate. Subsequent enzymatic modifications, including hydroxylation, would then yield this compound. For instance, succinate (B1194679), a key component of the TCA cycle, is a four-carbon dicarboxylic acid that could theoretically be alkylated and hydroxylated. wikipedia.orgresearchgate.net

Table 2: TCA Cycle Intermediates as Potential Precursors

| TCA Cycle Intermediate | Potential Role in Biosynthesis | Relevant Pathways |

| Succinate | Could be the direct backbone for the butanedioic acid moiety, followed by pentylation and hydroxylation. | TCA Cycle, Glyoxylate (B1226380) Cycle wikipedia.orgresearchgate.net |

| Oxaloacetate | Could undergo condensation with a pentyl donor and subsequent reduction and rearrangement. | TCA Cycle, Gluconeogenesis asm.org |

| α-Ketoglutarate | A five-carbon intermediate that could be a starting point for the synthesis of the carbon skeleton. | TCA Cycle, Amino Acid Metabolism mdpi.com |

Microorganisms, particularly bacteria and yeasts, are known to produce a diverse array of dicarboxylic acids. nih.govbohrium.comresearchgate.netnih.gov Metabolic engineering of these organisms has enabled the production of various chain-length dicarboxylic acids, often through the modification of fatty acid biosynthesis or the TCA cycle. encyclopedia.pubrsc.org

A hypothetical microbial production pathway for this compound could be engineered in a host organism like Escherichia coli or Saccharomyces cerevisiae. This would likely involve the introduction of heterologous enzymes capable of catalyzing the key steps:

Pentyl group transfer: An enzyme that can attach a five-carbon chain to a four-carbon dicarboxylic acid precursor.

Hydroxylation: A hydroxylase, such as a cytochrome P450 monooxygenase or a dioxygenase, to introduce the hydroxyl group at the C2 position. acs.orgnih.govnih.govbiorxiv.org

The production of various dicarboxylic acids in microbes often leverages their natural metabolic pathways, which can be redirected and optimized for the synthesis of a specific target molecule. researchgate.netacs.org

Enzymatic Biotransformations and Degradation Mechanisms (molecular level)

The degradation of this compound would likely proceed through pathways that can handle both the alkyl chain and the dicarboxylic acid structure.

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. In the context of degrading this compound, these enzymes would likely be involved in the initial steps.

The degradation could be initiated by an alcohol dehydrogenase that oxidizes the hydroxyl group to a ketone, forming 2-oxo-2-pentylbutanedioic acid. This intermediate could then be a substrate for further degradation, potentially through decarboxylation.

Alternatively, the pentyl side chain could be a target for oxidation. Enzymes like cytochrome P450 monooxygenases are known to hydroxylate alkyl chains, which can initiate their degradation. nih.gov This could lead to the formation of a more polar molecule that can be further metabolized. The degradation of branched-chain fatty acids often involves oxidation steps to prepare the molecule for β-oxidation. nih.gov

Table 3: Potential Oxidoreductase Activities in Degradation

| Enzyme Class | Potential Reaction | Substrate/Product |

| Alcohol Dehydrogenase | Oxidation of the hydroxyl group | This compound → 2-Oxo-2-pentylbutanedioic acid |

| Cytochrome P450 Monooxygenase | Hydroxylation of the pentyl chain | This compound → Hydroxylated derivative |

| Dehydrogenase | Oxidative decarboxylation | 2-Oxo-2-pentylbutanedioic acid → C8 intermediate + CO2 |

Hydratases are enzymes that add or remove water from a substrate. While a hydratase is less likely to be involved in the initial steps of degradation given the existing hydroxyl group, a related enzyme, a dehydratase , could potentially act on the molecule if a double bond is first introduced into the pentyl chain through an oxidation reaction. Some hydratases are known to act on fatty acids. mdpi.comontosight.ai

Lyases are enzymes that cleave chemical bonds by means other than hydrolysis or oxidation. A lyase could potentially cleave the C-C bond between the pentyl group and the butanedioic acid backbone, or cleave the butanedioic acid itself. For example, a 2-hydroxyacyl-CoA lyase could act on a CoA-activated form of the molecule. Hydroxycinnamoyl-CoA hydratase-lyase is an example of an enzyme that catalyzes both hydration and a subsequent retro-aldol cleavage. uniprot.orgnih.gov This type of enzymatic activity could be involved in breaking down the carbon skeleton of this compound.

β-Oxidation Pathways in Model Organisms

The metabolic fate of this compound, a dicarboxylic acid with a pentyl group, is anticipated to involve β-oxidation, a critical pathway for the degradation of fatty acids. In model organisms like Escherichia coli, the β-oxidation cycle is well-characterized and involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain. nih.gov

The degradation of the pentyl side chain of this compound would likely initiate with its activation to a CoA-thioester. This is a crucial first step for many organic acids to enter metabolic pathways. Following activation, the β-oxidation spiral would proceed. In E. coli, this process is carried out by a set of conserved enzymes. The first step is an oxidation catalyzed by an acyl-CoA dehydrogenase (FadE), which introduces a double bond. nih.gov This is followed by hydration, a second oxidation, and finally, a thiolytic cleavage that releases acetyl-CoA and a shortened acyl-CoA. nih.govasm.org

Given the branched nature of the pentyl group at the C2 position, the standard β-oxidation pathway may be modified. Bacteria have evolved specific pathways to handle branched-chain fatty acids. researchgate.netasm.org The presence of the hydroxyl group at the C2 position further complicates the typical β-oxidation sequence and may require specialized enzymes to process this substrate.

The table below outlines the canonical β-oxidation pathway in E. coli, which provides a framework for understanding the potential degradation of the pentyl side chain.

| Step | Enzyme (E. coli) | Reaction | Product |

| 1 | Acyl-CoA Dehydrogenase (FadE) | Oxidation | Enoyl-CoA |

| 2 | Enoyl-CoA Hydratase (FadB) | Hydration | 3-Hydroxyacyl-CoA |

| 3 | 3-Hydroxyacyl-CoA Dehydrogenase (FadB) | Oxidation | 3-Ketoacyl-CoA |

| 4 | Thiolase (FadA) | Thiolytic Cleavage | Acetyl-CoA + Acyl-CoA (n-2) |

Role as a Biochemical Intermediate or Metabolite Analog (in non-human biological systems)

While direct evidence for the participation of this compound in specific metabolic cycles is not documented, its structure suggests potential interactions with central carbon metabolism. The butanedioic acid backbone is structurally similar to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. It is plausible that in some organisms, this compound could be metabolized to eventually enter the TCA cycle.

In plants, dicarboxylic acids are integral to primary metabolism, participating in pathways like the TCA cycle and the glyoxylate cycle. nih.govmdpi.comnih.gov Carboxylic acids can also act as signaling molecules, influencing gene expression. oup.com The presence of the hydroxyl group and the pentyl chain would likely necessitate enzymatic modification before it could be fully integrated into these cycles.

The metabolism of this compound would likely involve interactions with common enzyme cofactors. The predicted β-oxidation of the pentyl group would require FAD and NAD+ as electron acceptors. The activation of the acid to its CoA ester would consume ATP.

Furthermore, as an analog of TCA cycle intermediates, this compound could potentially act as a regulatory molecule. For instance, succinate dehydrogenase (SDH), which oxidizes succinate to fumarate (B1241708) in the TCA cycle, is a highly regulated enzyme. nih.govresearchgate.net Analogs of succinate, such as malonate, are known competitive inhibitors of SDH. nih.govmdpi.com It is conceivable that this compound could similarly interact with SDH or other enzymes of dicarboxylic acid metabolism, potentially in an inhibitory fashion. biorxiv.org

This compound belongs to the family of α-hydroxy acids. nih.govresearchgate.net Several α-hydroxy dicarboxylic acids play crucial roles in metabolism. A well-known example is malate (B86768) (2-hydroxybutanedioic acid), a central metabolite in the TCA cycle and C4 photosynthesis in plants. nih.govresearchgate.net Another related compound is 2-hydroxy-2-methylbutanedioic acid (citramalic acid). ymdb.ca

These analogous compounds are involved in fundamental cellular processes. nih.govnih.gov For example, in some bacteria, α-hydroxy acids are incorporated into nonribosomal peptides, highlighting the diverse roles of these molecules. nih.gov The metabolism of α-keto acids, which can be formed from the oxidation of α-hydroxy acids, is also a key part of amino acid metabolism in lactic acid bacteria. frontiersin.org The structural similarity of this compound to these vital metabolites suggests it could potentially serve as a substrate for the enzymes that process them, or act as a competitive inhibitor.

The table below compares this compound with some well-known hydroxy dicarboxylic acids.

| Compound | Structure | Known Metabolic Role |

| Malic Acid | HOOC-CH(OH)-CH2-COOH | Intermediate in the TCA cycle, C4 photosynthesis. nih.gov |

| Citramalic Acid | HOOC-C(OH)(CH3)-CH2-COOH | Intermediate in some bacterial metabolic pathways. ymdb.ca |

| This compound | HOOC-C(OH)(C5H11)-CH2-COOH | Not well-characterized, potential for β-oxidation and interaction with TCA cycle enzymes. |

Metabolic Flux Analysis and Network Integration Studies (in vitro/cellular models)

To elucidate the metabolic fate of this compound, isotope tracing and labeling experiments would be invaluable. nih.gov Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify intracellular reaction rates and map the flow of carbon through metabolic networks. researchgate.netspringernature.comnih.gov

In a typical experiment, a model organism such as yeast (Saccharomyces cerevisiae or Pichia pastoris) or bacteria (E. coli) would be cultured in a medium containing 13C-labeled this compound. plos.orgoup.com As the organism metabolizes the labeled compound, the 13C atoms would be incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution in key metabolites, such as amino acids and TCA cycle intermediates, the metabolic pathways utilized by the organism to process the compound can be traced. researchgate.netsemanticscholar.orgbiorxiv.org

The general workflow for such a study would involve:

Synthesis of 13C-labeled this compound.

Culturing of the model organism with the labeled substrate.

Harvesting of biomass and extraction of metabolites.

Analysis of 13C enrichment in metabolites using techniques like GC-MS or LC-MS. oup.com

Computational modeling to calculate metabolic fluxes.

These studies could reveal whether the compound is used as a carbon source, its entry points into central metabolism, and the relative activity of different metabolic pathways involved in its degradation. unimelb.edu.au

Quantitative Metabolomics Approaches

Quantitative metabolomics aims to measure the absolute or relative concentrations of metabolites in a biological system. To date, specific quantitative data for this compound in various biological matrices remains largely uncharacterized in published studies. However, the analytical techniques for such a determination are well-established and are routinely applied to similar organic acids and amino acid metabolites.

Methodologies for Quantification:

Advanced analytical platforms are essential for the sensitive and selective quantification of metabolites. For a compound like this compound, the primary methods would involve mass spectrometry (MS) coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying low-abundance metabolites in complex samples like serum, urine, and plant extracts. nih.gov A reversed-phase LC column would likely be used for the separation of this compound from other components in the sample matrix. chromatographyonline.com The compound would then be detected by a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also widely used for the analysis of organic acids. nih.gov It often requires derivatization of the analyte to increase its volatility and thermal stability. The distinct mass spectrum generated would allow for both identification and quantification.

Hypothetical Research Findings:

Although no specific data exists for this compound, we can look at studies on related compounds to understand the potential findings. For instance, quantitative analyses of other hydroxy fatty acids have revealed their roles in various physiological and pathological states. nih.gov A study on 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a methionine analog, demonstrated successful quantification in bovine serum and seawater down to the ng/mL level using LC-MS/MS. chromatographyonline.com Should research on this compound be undertaken, we might expect to see data tables outlining its concentration in different plant tissues or under various metabolic conditions.

Table 1: Illustrative Data Table for Quantitative Analysis of a Related Hydroxy Acid (HMTBA) in Bovine Serum

| Sample ID | Fortification Level (ng/mL) | Determined Concentration (ng/mL) | Recovery (%) |

| Serum 1 | 5.0 | 4.8 | 96.0 |

| Serum 2 | 10.0 | 9.7 | 97.0 |

| Serum 3 | 25.0 | 24.1 | 96.4 |

| Serum 4 | 50.0 | 49.2 | 98.4 |

This table is adapted from a study on HMTBA to illustrate the type of data that would be generated for this compound. chromatographyonline.com

Systems Biology Modeling of Metabolic Networks

Systems biology utilizes computational and mathematical models to understand the complex interactions within biological systems. d-nb.info Given that this compound is a derivative of L-valine, its metabolic network would be modeled as part of the broader BCAA pathways.

Modeling Approaches:

The construction of a metabolic model for a network involving this compound would begin with a reconstruction of the relevant biochemical reactions. This would include the biosynthesis of L-valine and its subsequent conversion to this compound.

Kinetic Modeling: For a more dynamic understanding, kinetic models that incorporate enzyme reaction rates and metabolite concentrations would be necessary. These models use ordinary differential equations (ODEs) to describe the changes in metabolite concentrations over time. d-nb.info Developing a kinetic model for the this compound pathway would require detailed knowledge of the enzymes involved and their kinetic parameters.

Detailed Research Findings from Analogous Systems:

Studies on the metabolic engineering of E. coli for L-valine production have successfully used in silico gene knockout simulations to identify key enzymes and regulatory points in the pathway. pnas.org For example, the expression levels of genes involved in the central metabolic pathways and L-valine biosynthesis were analyzed to optimize production. pnas.org

Furthermore, systems biology approaches have been applied to study BCAA catabolism in various organisms. In Klebsiella pneumoniae, metabolic modeling revealed an increased reliance on valine catabolism in clinical isolates. biorxiv.org In adipocytes, model-based isotopomer data analysis has shown that BCAA catabolism significantly contributes to fatty acid synthesis. nih.gov These studies highlight how metabolic models can provide insights into the physiological roles of amino acid derivatives. A systems biology model of the metabolic network leading to this compound would likely be integrated into larger models of plant or microbial metabolism to understand its systemic effects. frontiersin.org

Table 2: Key Enzymes in the Valine Biosynthetic Pathway Potentially Leading to this compound

| Enzyme | Reaction | Role in Pathway |

| Acetolactate Synthase | Condensation of two pyruvate (B1213749) molecules | Commits pyruvate to the valine and leucine (B10760876) biosynthetic pathways. acs.org |

| Acetohydroxy Acid Isomeroreductase | Isomerization and reduction of acetolactate | A key step in the formation of the dihydroxy-isovalerate precursor. |

| Dihydroxy-acid Dehydratase | Dehydration of dihydroxy-isovalerate | Leads to the formation of α-ketoisovalerate, the direct precursor to valine. acs.org |

| Branched-Chain Amino Acid Transaminase | Transamination of α-ketoisovalerate | The final step in L-valine synthesis. nih.gov |

| Uncharacterized Condensing Enzyme | Condensation of two L-valine molecules | Hypothetical enzyme responsible for the formation of this compound. |

This table outlines the established enzymes in the valine pathway and posits a hypothetical enzyme for the final step in the formation of the target compound.

Enzymatic Interactions and Molecular Mechanisms of 2 Hydroxy 2 Pentylbutanedioic Acid

Enzyme-Substrate Recognition and Binding Dynamics

Enzyme-substrate recognition is the process by which an enzyme specifically binds to its substrate. nih.gov This specificity is fundamental to biological catalysis and is governed by the three-dimensional structures of both the enzyme's active site and the substrate molecule. nih.gov

Ligand binding studies would be essential to quantify the affinity between 2-Hydroxy-2-pentylbutanedioic acid and its target enzymes. These studies measure the strength of the interaction, typically expressed as a dissociation constant (Kd) or binding constant (Kb). mdpi.com Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence-based assays would provide thermodynamic and kinetic data on the binding event. mdpi.comnih.govmdpi.com

Table 1: Hypothetical Ligand Binding Parameters for this compound with a Target Enzyme

This table illustrates the type of data that would be generated from ligand binding studies. The values are purely illustrative.

| Parameter | Value | Method |

| Binding Affinity (Kd) | Data Not Available | SPR |

| Association Rate (kon) | Data Not Available | SPR |

| Dissociation Rate (koff) | Data Not Available | SPR |

| Enthalpy Change (ΔH) | Data Not Available | ITC |

| Entropy Change (ΔS) | Data Not Available | ITC |

Understanding the structural basis of binding specificity involves identifying the key amino acid residues and structural motifs within the enzyme's active site that interact directly with this compound. nih.govmdpi.com X-ray crystallography or cryo-electron microscopy of the enzyme-ligand complex would reveal the precise orientation of the bound molecule and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that stabilize the complex. nih.govrcsb.org Site-directed mutagenesis studies could then confirm the role of these specific residues in substrate recognition. nih.gov

Kinetics of Enzymatic Reactions Involving this compound

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. infn.it It provides insights into the catalytic mechanism, efficiency, and how the enzyme's activity is regulated. du.ac.inuclouvain.be

Kinetic analysis would determine the fundamental parameters of the enzymatic reaction.

Steady-State Kinetics: These experiments, conducted under conditions where the substrate concentration is much higher than the enzyme concentration, would be used to determine the Michaelis-Menten parameters: the Michaelis constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km). libretexts.orgbeilstein-journals.org These parameters are crucial for comparing the enzyme's efficiency with different substrates. beilstein-journals.org

Pre-Steady-State Kinetics: To dissect individual steps in the reaction pathway, such as substrate binding, product formation, and product release, pre-steady-state kinetic analysis would be employed. nih.govmit.edu Using techniques like stopped-flow spectroscopy, researchers can observe the initial "burst" phase of the reaction, which occurs before the steady state is established, providing data on the rates of conformational changes and chemical transformations at the active site. nih.govbiorxiv.org

Table 2: Hypothetical Steady-State Kinetic Parameters for an Enzyme Acting on this compound

This table shows the kind of data that would be obtained from steady-state kinetic experiments. The values are purely illustrative.

| Kinetic Parameter | Value |

| Vmax | Data Not Available |

| Km | Data Not Available |

| kcat | Data Not Available |

| kcat/Km | Data Not Available |

Investigating how other molecules affect the enzymatic reaction involving this compound is key to understanding its regulation. If this compound acts as an inhibitor, studies would be designed to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive). nih.gov This involves measuring reaction rates at various substrate and inhibitor concentrations. nih.gov Conversely, if it functions as an activator, experiments would characterize the mechanism by which it enhances enzyme activity.

Structural Biology of Enzyme-2-Hydroxy-2-pentylbutanedioic Acid Complexes

The field of structural biology provides a high-resolution, three-dimensional view of biological molecules. nih.gov Determining the crystal or NMR structure of an enzyme in complex with this compound would offer a definitive snapshot of the interaction. nih.gov This structural data would visualize the binding pocket, reveal the conformational state of the enzyme upon ligand binding, and provide a framework for understanding the catalytic or regulatory mechanism at an atomic level. biorxiv.orgmdpi.com Such structures are invaluable for rational drug design and for engineering enzymes with novel properties.

X-ray Crystallography of Enzyme-Ligand Structures

There are no publicly available X-ray crystallography studies that have determined the three-dimensional structure of an enzyme in complex with this compound. Such studies are crucial for visualizing the precise binding mode of a ligand within the active or allosteric site of an enzyme, revealing key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are fundamental to understanding its biological function. The absence of these structural data limits the ability to perform detailed computational analyses, such as molecular docking and molecular dynamics simulations, which could further elucidate the binding affinity and specificity of this compound for potential enzyme targets.

Cryo-Electron Microscopy (Cryo-EM) Studies

Similarly, a review of scientific literature indicates a lack of Cryo-Electron Microscopy (Cryo-EM) studies involving this compound. Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins, which are often challenging to crystallize. For enzyme systems where this compound might act as a regulator or substrate, Cryo-EM could provide invaluable insights into conformational changes of the enzyme upon binding. Without such studies, a significant gap remains in understanding the structural basis of this compound's potential interactions with larger enzymatic machinery.

Solution-State NMR for Protein-Ligand Interactions

Investigations using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe the interactions between this compound and proteins have not been reported in the scientific literature. Solution-state NMR is a versatile tool for studying protein-ligand interactions in a near-native environment. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are instrumental in identifying binding interfaces, determining binding affinities, and characterizing the dynamic nature of these interactions. The absence of such data for this compound means that its binding kinetics and the specific residues involved in its interaction with any potential protein partners remain uncharacterized.

Mechanism of Action in Enzyme Catalysis or Modulation

The precise mechanism of action of this compound in the context of enzyme catalysis or modulation has not been elucidated in published research. A mechanistic understanding would require detailed kinetic studies, identification of metabolic pathways it participates in, and characterization of its role as a substrate, inhibitor, or activator.

Catalytic Residue Identification and Role

Due to the lack of studies on enzymes that may bind to this compound, there is no information available to identify the specific catalytic residues that would be involved in its transformation or in mediating its inhibitory or activatory effects. The identification of key amino acid residues, such as those acting as proton donors or acceptors, nucleophiles, or electrophiles, is fundamental to understanding the chemical steps of an enzymatic reaction.

Proposed Reaction Intermediates

There are no proposed reaction intermediates for the enzymatic processing of this compound in the scientific literature. The characterization of transient intermediate states is a critical component of elucidating an enzymatic reaction mechanism. Techniques such as rapid quench-flow kinetics, stopped-flow spectroscopy, and computational modeling are typically employed for this purpose, but have not been applied to this compound in the context of enzyme catalysis.

Allosteric Regulation Mechanisms

The potential for this compound to act as an allosteric regulator of enzyme activity is currently unknown. Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's catalytic efficiency. The determination of whether this compound can function as an allosteric modulator would require extensive enzymatic assays and structural studies, which have not been reported.

Advanced Analytical Methodologies for 2 Hydroxy 2 Pentylbutanedioic Acid

Chromatographic Separation Techniques

Chromatography is fundamental for isolating 2-Hydroxy-2-pentylbutanedioic acid from complex matrices or for separating its enantiomers. The choice of technique depends on the sample matrix, the required level of sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile organic acids. Due to the presence of a chiral center at the C2 position, developing chiral HPLC methods is crucial for separating the (R)- and (S)-enantiomers of this compound.

Research Findings: Chiral stationary phases (CSPs) are essential for the enantioselective separation of hydroxy acids. nih.gov CSPs based on Cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956) carbamates, have proven effective for separating the enantiomers of similar compounds like 2-hydroxyglutaric acid under weak anion-exchange conditions. nih.gov Another successful approach for resolving chiral hydroxy acids involves using cyclodextrin-based columns, particularly derivatized cyclodextrins like 2-hydroxypropyl-β-cyclodextrin, which can form inclusion complexes with the analyte, leading to differential retention of the enantiomers. psu.edumdpi.com

The mobile phase composition, including the type of organic modifier, buffer pH, and additives, must be carefully optimized to achieve baseline separation. nih.gov Detection can be accomplished using UV detectors, although the lack of a strong chromophore in aliphatic carboxylic acids may limit sensitivity. tandfonline.com More sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS), which also provides mass information for analyte confirmation. nih.gov

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak QD-AX, 2-hydroxypropyl-β-cyclodextrin bonded silica) |

| Mobile Phase | A mixture of an organic solvent (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid solution). The exact ratio and pH are optimized for resolution. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Temperature | Column temperature can be controlled (e.g., 25-40 °C) to improve peak shape and resolution. nih.gov |

| Detection | UV-Vis Detector (at low wavelengths, ~210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity. nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of polar, non-volatile compounds like dicarboxylic acids. lmaleidykla.lt The high polarity and hydrogen-bonding capacity of the carboxyl and hydroxyl groups in this compound prevent it from vaporizing at temperatures compatible with GC analysis. Therefore, chemical derivatization is a mandatory step to convert the analyte into a volatile and thermally stable form. chalmers.se

Research Findings: The most common derivatization strategies for compounds containing carboxylic acid and hydroxyl groups are silylation and esterification. lmaleidykla.ltresearch-solution.com

Silylation: This process replaces the active hydrogens in the -COOH and -OH groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used. researchgate.netnih.gov The resulting TMS derivatives are significantly more volatile and less polar, producing sharp, symmetrical peaks in the chromatogram. research-solution.com

Esterification: This method converts the carboxylic acid groups into esters (e.g., methyl or butyl esters). A common reagent is BF₃ in an alcohol like butanol. nih.gov For complete derivatization, the hydroxyl group would also typically be derivatized, often through a subsequent silylation step.

Once derivatized, the compound can be separated on a non-polar GC column (e.g., 5% phenylmethylpolysiloxane) and detected with high sensitivity using a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (GC-MS). researchgate.netnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxy-Dicarboxylic Acids

| Derivatization Method | Reagent | Functional Groups Targeted |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl (-COOH), Hydroxyl (-OH) |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxyl (-COOH), Hydroxyl (-OH) |